molecular formula C11H19N3 B15239210 2-Methyl-5-(1-methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2-Methyl-5-(1-methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B15239210
M. Wt: 193.29 g/mol
InChI Key: ICQBHJJDBGTEFF-UHFFFAOYSA-N
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Description

2-Methyl-5-(1-methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused imidazo-pyrimidine ring system with a methylcyclopropyl substituent, contributes to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 2-Methyl-5-(1-methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyrimidine with a suitable cyclopropyl ketone in the presence of a base can lead to the formation of the desired imidazo[1,2-a]pyrimidine derivative. Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, utilizing techniques such as solvent selection, temperature control, and catalyst use .

Chemical Reactions Analysis

2-Methyl-5-(1-methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions .

Scientific Research Applications

2-Methyl-5-(1-methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: It has shown promise in preclinical studies as an anti-inflammatory, antiviral, and anticancer agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1-methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface or within the cell. These interactions lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

2-Methyl-5-(1-methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-methyl-5-(1-methylcyclopropyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C11H19N3/c1-8-7-14-9(11(2)4-5-11)3-6-12-10(14)13-8/h8-9H,3-7H2,1-2H3,(H,12,13)

InChI Key

ICQBHJJDBGTEFF-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(CCN=C2N1)C3(CC3)C

Origin of Product

United States

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